1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride
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Overview
Description
1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride: is a complex organic compound that features a combination of imidazole, piperazine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Piperazine Derivative Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling Reaction: The imidazole and piperazine derivatives are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Methoxyphenyl Group Addition: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the imidazole ring, converting it to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study the interactions of imidazole and piperazine derivatives with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The piperazine ring can interact with various receptors, modulating their activity. The methoxyphenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure but different substituents.
Cresol: A simpler phenolic compound with a methoxy group.
Uniqueness
What sets 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride apart is its combination of three distinct functional groups: imidazole, piperazine, and methoxyphenyl. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.ClH/c1-3-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)14-5-4-6-15(13-14)23-2;/h4-8,13H,3,9-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPQQZZDROBTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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